Cyanamide, (3-acetylphenyl)-(9CI)

Description

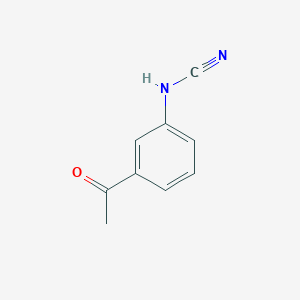

Cyanamide, (3-acetylphenyl)-(9CI) (systematic name pending) is a substituted cyanamide derivative characterized by a 3-acetylphenyl group attached to the cyanamide backbone. Cyanamides generally exhibit diverse biological activities, including fungicidal, insecticidal, and plant growth-regulating properties .

Properties

CAS No. |

102711-76-2 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(3-acetylphenyl)cyanamide |

InChI |

InChI=1S/C9H8N2O/c1-7(12)8-3-2-4-9(5-8)11-6-10/h2-5,11H,1H3 |

InChI Key |

VAIRPRAIYGKHEG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC#N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC#N |

Synonyms |

Cyanamide, (3-acetylphenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key cyanamide derivatives and their properties, inferred from structural similarities and evidence:

Key Differences and Trends

Substituent Effects on Bioactivity: Hydrogen Cyanamide (CH2N2) lacks complex substituents and is primarily used as a plant growth regulator due to its ability to break dormancy in crops . In contrast, Thiacloprid (C10H9ClN4S) incorporates a chloropyridinyl-thiazole group, enhancing its insecticidal specificity by targeting nicotinic acetylcholine receptors in pests .

Molecular Weight and Applications: Derivatives with higher molecular weights (e.g., Thiacloprid at 252.72 g/mol) are typically optimized for targeted pest control, while lower-weight compounds like Hydrogen Cyanamide (42.04 g/mol) are used for broad-spectrum soil treatment .

Toxicological and Regulatory Profiles: Calcium cyanamide (CaCN2), a related compound, is noted for its dual role in disease suppression (e.g., anthracnose in strawberries) and soil nutrient modulation . However, substituted cyanamides like Thiacloprid require stringent regulatory oversight due to their ecological persistence . The toxicological profile of Cyanamide, (3-acetylphenyl)-(9CI) remains unstudied, as seen with other analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide, where thorough toxicological data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.